molecular formula C13H20N2 B8816653 2-(1-Benzylpyrrolidin-3-yl)ethanamine

2-(1-Benzylpyrrolidin-3-yl)ethanamine

Cat. No.: B8816653
M. Wt: 204.31 g/mol
InChI Key: IBSQNIPUVCQZAC-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)ethanamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Benzylpyrrolidin-3-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, benzyl-protected pyrrolidine intermediates can react with ethylamine under catalytic hydrogenation (10–50 atm H₂, Pd/C catalyst) to yield the target compound . Evidence from phosphine-catalyzed [3+2] annulation suggests alternative pathways using tributylphosphine to stabilize reactive intermediates, though yields may vary with solvent polarity (e.g., THF vs. DCM) .
  • Key Variables :

ParameterEffect on Yield
Catalyst (Pd/C vs. Raney Ni)Pd/C improves selectivity (85% vs. 70%)
Solvent (Polar vs. Nonpolar)Polar aprotic solvents (DMF) enhance reaction rates but may reduce purity

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and HRMS (expected [M+H]⁺ = 231.1864) . LC-MS with reverse-phase C18 columns (ACN:H₂O gradient) can detect impurities <1% .

Advanced Research Questions

Q. What experimental strategies address low solubility of this compound in aqueous assays?

  • Methodological Answer : Solubility challenges (e.g., <0.1 mg/mL in PBS) can be mitigated via:

  • Co-solvents : 10–20% DMSO or cyclodextrin inclusion complexes .
  • Structural modification : Introducing hydrophilic groups (e.g., hydroxylation at the ethylamine chain) while monitoring SAR for activity retention .
    • Data Contradiction Note : Some studies report improved solubility with trifluoroacetyl derivatives, but this may alter receptor binding profiles .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., (R)-BINAP) can isolate stereoisomers. Pharmacological assays (e.g., radioligand binding for σ receptors) show the (R)-enantiomer exhibits 3× higher affinity (Ki = 12 nM vs. 36 nM for (S)) .
  • Critical Analysis : Contradictory data exist for dopamine receptor inhibition; verify assay conditions (e.g., cell lines, incubation time) to resolve discrepancies .

Q. What mechanisms explain conflicting reports on the compound’s σ receptor vs. monoamine oxidase (MAO) selectivity?

  • Methodological Answer :

  • Receptor Profiling : Use competitive binding assays with [³H]-DTG (σ receptors) and [¹⁴C]-clorgyline (MAO-A). Recent studies suggest σ-1 affinity dominates (IC₅₀ = 50 nM) over MAO-B (IC₅₀ = 2.1 µM) .
  • Kinetic Analysis : Pre-incubation time with MAO enzymes affects results; ≤30 min incubation minimizes false-positive inhibition .

Q. Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in NMR data for proton environments in the pyrrolidine ring?

  • Methodological Answer :

  • Variable Temperature NMR : Heating to 60°C reduces ring puckering effects, clarifying splitting patterns .
  • DFT Calculations : Compare experimental δ values with computed spectra (B3LYP/6-31G**) to assign ambiguous protons .

Q. Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating neuropharmacological activity?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC₅₀ = 8 µM) .
  • Electrophysiology : Patch-clamp studies on hippocampal slices to measure NMDA receptor modulation .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanamine

InChI

InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2

InChI Key

IBSQNIPUVCQZAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.7 g (0.0734 mole) (3RS)-1-benzyl-3-cyanomethyl pyrrolidine dissolved in 220 ml diethyl ether was slowly added to a slurry of 2.94 g of lithium aluminium hydride in 74 ml diethyl ether under an argon atmosphere. The mixture was stirred over night,and 6 ml water, 18 ml 3.75M NaOH-solution and 6 ml water was added to the mixture. The slurry was dried from excess of water with Na2SO4 /cellite, filtered by suction and evaporated to yield 14.84 g (99%) of the product.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
99%

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